Methyl (2-furfurylthio)acetate
Description
Overview of Furan-Containing Compounds in Chemical Research
Furan (B31954) is a five-membered heterocyclic organic compound containing one oxygen atom. numberanalytics.com This structural motif is a cornerstone in organic chemistry, appearing in a vast array of natural products and synthetic molecules. numberanalytics.com The furan ring's aromatic character, though less stable than benzene, imparts unique reactivity, making it a versatile building block in synthesis. numberanalytics.com Furan and its derivatives are integral to the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Research into furan chemistry has also been pivotal in advancing the understanding of aromaticity and developing novel synthetic methods. numberanalytics.com The pursuit of sustainable chemistry has further amplified interest in furan compounds, as many can be derived from biomass, offering a renewable pathway to valuable chemicals. numberanalytics.commdpi.com
Significance of Sulfur-Containing Furan Derivatives in Scientific Disciplines
The introduction of a sulfur atom to a furan derivative can dramatically influence its properties and applications. These sulfur-containing furan derivatives are crucial intermediates in various chemical and biological processes. mdpi.com They are particularly noted for their potent aroma and flavor profiles, often possessing very low odor thresholds. mdpi.comacs.org This characteristic makes them significant contributors to the sensory qualities of many cooked foods, such as meat and roasted coffee. mdpi.comdss.go.th The thermal degradation of amino acids and the Maillard reaction during cooking are key pathways to the formation of these volatile sulfur compounds. mdpi.com Beyond flavor science, sulfur-containing furan derivatives are explored for their potential biological activities and are synthesized for various industrial applications, including in the pharmaceutical and agrochemical sectors. thegoodscentscompany.comchempap.org
Research Trajectory of Methyl (2-furfurylthio)acetate in Academic Literature
This compound has been a subject of scientific inquiry primarily due to its identity as a flavoring agent. nih.gov Academic and industrial research has focused on its synthesis, characterization, and identification in food products. It is recognized as a sulfur-substituted furan derivative and has been evaluated for its use in food. nih.govcymitquimica.com Studies have explored its metabolic pathways, often in comparison to structurally related compounds, to understand its behavior in biological systems. dtu.dk The compound is also noted as an intermediate in the preparation of other chemical derivatives for potential use in pharmaceuticals and agrochemicals. chemicalbook.com Much of the available literature is found in the context of food chemistry and flavor science, with specific attention to its contribution to the aroma profiles of various products.
Chemical Profile of this compound
This section details the fundamental chemical and physical properties of this compound, providing a comprehensive overview of its identity and characteristics.
Nomenclature and Identifiers
The compound is systematically named methyl 2-(furan-2-ylmethylsulfanyl)acetate according to IUPAC nomenclature. nih.gov It is also commonly referred to by several synonyms, including this compound, methyl 2-((furan-2-ylmethyl)thio)acetate, and acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester. nih.govflavscents.com
| Identifier | Value |
| CAS Number | 108499-33-8 nih.gov |
| EC Number | 681-234-6 nih.gov |
| Molecular Formula | C8H10O3S nih.gov |
| InChI | InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3 nih.gov |
| InChIKey | XPVNCXPHDABNLE-UHFFFAOYSA-N nih.gov |
| SMILES | COC(=O)CSCC1=CC=CO1 nih.gov |
Physicochemical Properties
This compound presents as a colorless to yellow clear liquid under standard conditions. flavscents.com Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 186.23 g/mol nih.gov |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg flavscents.com |
| Flash Point | 218.00 °F (103.33 °C) thegoodscentscompany.comflavscents.com |
| Specific Gravity | 1.19500 to 1.20500 @ 25.00 °C thegoodscentscompany.comflavscents.com |
| Refractive Index | 1.51000 to 1.52000 @ 20.00 °C thegoodscentscompany.comflavscents.com |
| Vapor Pressure | 0.025000 mmHg @ 25.00 °C (estimated) flavscents.com |
| Solubility | Soluble in alcohol; slightly soluble in water (2498 mg/L @ 25 °C, estimated). flavscents.com |
Spectroscopic Data
1H NMR: To identify the chemical environment of the hydrogen atoms.
13C NMR: To determine the types of carbon atoms present.
IR Spectroscopy: To identify functional groups such as the carbonyl (C=O) of the ester and the C-O-C of the furan ring.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNCXPHDABNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427453 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-33-8 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL (2-FURFURYLTHIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iv. Applications and Functional Roles of Methyl 2 Furfurylthio Acetate and Its Derivatives
Role as Flavoring Agent and Chemical Intermediate
Methyl (2-furfurylthio)acetate is recognized for its dual role as a flavoring agent and a chemical intermediate. In the food industry, it is classified as a flavoring agent, valued for its contribution to the sensory profiles of various products. guidechem.comnih.gov Its distinct aroma and taste characteristics make it a useful component in creating complex flavor profiles. The compound is listed in databases of flavoring agents, such as the EU Food Improvement Agents list. nih.gov
Beyond its direct application in flavors, this compound serves as a chemical intermediate in organic synthesis. chemicalbook.compharmaffiliates.comlookchem.com This means it is a starting material or a building block for creating other, often more complex, chemical compounds. chemicalbook.comlookchem.com Its structure, containing a furan (B31954) ring, a thioether linkage, and a methyl ester group, provides reactive sites for various chemical transformations. This versatility makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemicalbook.com For instance, it is used in the preparation of furfurylthioacetic acid derivatives which can act as intermediates for these applications. chemicalbook.com
Contributions to Aroma Profiles in Food and Beverages
This compound and its related compounds, particularly 2-furfurylthiol, are pivotal to the aroma of coffee and other roasted products. frontiersin.orgnih.govub.edu 2-Furfurylthiol is described as having a strong, fresh roasted coffee aroma and is considered a key odorant due to its very low sensory threshold. ub.edumdpi.com This compound, along with others, is formed during the roasting process. ub.edu
The table below summarizes the occurrence and sensory contribution of key furan and sulfur-containing compounds in coffee.
| Compound | Aroma Description | Occurrence in Coffee |
| 2-Furfurylthiol | Strong, fresh roasted coffee. mdpi.com | A key odorant in coffee aroma. ub.edumdpi.com |
| Furfuryl methyl sulfide (B99878) | Alliaceous/vegetable. mdpi.com | Detected in the headspace of coffee samples. mdpi.com |
| Furfuryl methyl disulfide | Roasted. mdpi.com | Detected in the headspace of coffee samples. mdpi.com |
| 2-Furanmethanol acetate (B1210297) | Fruity. mdpi.com | Found in higher amounts in espresso coffee compared to American brew. nih.gov |
| 2-Methyl-3-furanthiol (B142662) | Meaty flavor. frontiersin.org | A characteristic aroma of sauce-flavored baijiu and also found in coffee. frontiersin.org |
The influence of this compound and its related thiol, 2-furfurylthiol (FFT), extends to a variety of fermented beverages, where they contribute significantly to the aroma profile. frontiersin.orgnih.gov These sulfur-containing compounds are known for their low odor thresholds, meaning even trace amounts can have a powerful impact on the perceived scent. nih.govmdpi.com
In the Chinese liquor Baijiu , FFT is considered a key aroma compound, particularly in distinguishing different types, such as sauce-flavored, light-flavored, and strong-flavored varieties. frontiersin.orgnih.gov It imparts notes of toasted sesame or coffee. frontiersin.org Although present at low levels (typically in the μg/L range), its contribution is significant. frontiersin.orgnih.gov Studies have shown that FFT, along with 2-methyl-3-furanethiol (which has a meaty flavor), are characteristic aromas of sauce-flavored baijiu. frontiersin.orgnih.gov The formation of these thiols can be promoted during both the fermentation and distillation processes. mdpi.com
While the provided search results focus heavily on Baijiu and coffee, the role of sulfur compounds in beer is also noted as being significant for its "fruity" aroma. acs.org
The table below details the role of 2-furfurylthiol in different fermented beverages.
| Beverage | Role of 2-Furfurylthiol (FFT) | Typical Concentration |
| Baijiu | Key aroma compound, distinguishes different flavor types (e.g., sauce-flavored). frontiersin.orgnih.gov | Below 118 μg/L. frontiersin.org |
| Wine | Contributes to the overall flavor profile. frontiersin.orgnih.gov | N/A |
| Beer | Contributes to the "fruity" aroma. acs.org | N/A |
This compound and its derivatives are known for contributing a range of specific and potent odor notes to food and beverages. The most prominent of these are sulfury, roasted, and coffee-like aromas. nih.govthegoodscentscompany.com
The compound S-furfuryl thioacetate (B1230152), a related thioester, is described as having a sulfury, burnt, roasted, and nutty coffee odor. thegoodscentscompany.com At a 1.00 ppm concentration, it is noted to have a roasted, alliaceous, garlic, coffee, meaty, savory, and sulfureous taste. thegoodscentscompany.com This wide array of descriptors highlights the complexity of its sensory impact.
In the context of coffee, 2-furfurylthiol is a primary contributor to the characteristic "coffee" and "roasty" notes. nih.govub.edu Its presence is considered essential for the authentic aroma of freshly brewed coffee. ub.edu
The meaty note is another important aspect of these compounds' sensory profile. thegoodscentscompany.com 2-methyl-3-furanthiol, a related furanthiol, is specifically noted for its meaty flavor and is a characteristic aroma in certain types of Baijiu. frontiersin.org
The table below provides a summary of the specific odor notes associated with this compound and its related compounds.
| Compound/Derivative | Associated Odor Notes |
| S-furfuryl thioacetate | Sulfury, burnt, roasted, nutty, coffee, alliaceous, garlic, meaty, savory. thegoodscentscompany.com |
| 2-Furfurylthiol | Roasted, coffee-like, sulfury. nih.govacs.org |
| 2-Methyl-3-furanthiol | Meaty. frontiersin.org |
Biologically Active Derivatives and Their Potential
S-furfuryl thioacetate, a derivative of this compound, has demonstrated significant potential as an anti-browning agent. researchgate.net Enzymatic browning, caused by the polyphenol oxidase (PPO) enzyme, is a major cause of quality loss and waste in fresh-cut fruits and vegetables. researchgate.net
Research has shown that S-furfuryl thioacetate can effectively inhibit the browning of fresh-cut potatoes. researchgate.net In one study, concentrations as low as 0.04 and 0.07 mM were able to prevent the browning of potato sticks for over 10 days at 4°C, an efficacy comparable to that of sodium bisulfite at a much higher concentration (2.40 mM). researchgate.net The compound has also shown effectiveness in reducing browning in eggplant and asparagus lettuce. researchgate.net
The mechanism behind this anti-browning activity involves the inhibition of the PPO enzyme. S-furfuryl thioacetate acts as a reversible mixed-type PPO inhibitor. researchgate.net It is believed to work by chelating the copper ions (Cu²⁺) in the active site of the enzyme and altering the enzyme's conformation, thereby reducing its activity. researchgate.net
It is important to note that due to its coffee-like aroma, the application of S-furfuryl thioacetate as an anti-browning agent may be best suited for products that will be cooked, as the odor would dissipate during heating. researchgate.net
The table below summarizes the findings on the anti-browning properties of S-furfuryl thioacetate.
| Product | Effective Concentration | Efficacy |
| Fresh-cut potato sticks | 0.04 mM and 0.07 mM | Prevented browning for over 10 days at 4°C. researchgate.net |
| Eggplant slices | Not specified | Reduced browning. researchgate.net |
| Asparagus lettuce slices | Not specified | Reduced browning. researchgate.net |
Enzyme Inhibition Studies (e.g., Polyphenol Oxidase)
Research into the biological activities of derivatives of this compound has revealed significant enzyme inhibitory properties, particularly against Polyphenol Oxidase (PPO). PPO is a key enzyme responsible for enzymatic browning in fruits and vegetables, a process that impacts their quality and shelf-life. researchgate.netnih.gov A closely related compound, S-furfuryl thioacetate (S-Ft), has been identified as a potent inhibitor of PPO. researchgate.net
Studies have demonstrated that S-furfuryl thioacetate effectively reduces PPO activity even at very low concentrations. In one study, S-Ft at concentrations of 0.04 mM and 0.07 mM was found to inhibit the PPO activity in potato mashes by 91.22% and 91.77%, respectively, when compared to a control group. researchgate.netresearchgate.net This level of inhibition was comparable to that of sodium bisulfite, a common anti-browning agent, but at a much lower concentration. researchgate.net
Kinetic analysis of the inhibition mechanism showed that S-furfuryl thioacetate acts as a reversible, mixed-type inhibitor of PPO. researchgate.netresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, thereby impeding the enzymatic reaction. The potent inhibitory effect at low concentrations highlights its potential as an effective agent in controlling enzymatic browning. researchgate.net
| Concentration of S-Ft (mM) | PPO Activity Reduction (%) | Reference |
|---|---|---|
| 0.04 | 91.22 | researchgate.net, researchgate.net |
| 0.07 | 91.77 | researchgate.net, researchgate.net |
Interaction with Metalloproteins and Amino Acid Residues
The mechanism behind the potent inhibition of polyphenol oxidase by S-furfuryl thioacetate involves direct interaction with the enzyme's structure, particularly its metallic cofactor and amino acid residues. researchgate.net PPO is a copper-containing metalloprotein, and the copper ions (Cu²⁺) in its active site are essential for its catalytic function. nih.govresearchgate.net
Evidence strongly suggests that S-furfuryl thioacetate acts as a chelating agent, binding to the Cu²⁺ ions within the PPO active site. researchgate.netresearchgate.net This was demonstrated in experiments where the addition of copper acetate to the S-Ft-inhibited enzyme led to a partial recovery of PPO activity. At S-Ft concentrations of 0.04 mM and 0.07 mM, the addition of copper acetate restored enzyme activity to 55.62% and 59.45% of the control, respectively. researchgate.netresearchgate.net This recovery indicates that the inhibitor's binding to copper is a key part of its inhibitory action.
Furthermore, spectroscopic and molecular modeling studies have elucidated the interaction between the inhibitor and the protein's structure. Circular dichroism and fluorescence emission spectra analysis revealed that treatment with S-furfuryl thioacetate induces conformational changes in the secondary structure of PPO. researchgate.netresearchgate.net Specifically, these analyses showed a decrease in the α-helix content and an increase in the β-sheet content of the enzyme. researchgate.net Molecular docking simulations further supported these findings, illustrating that S-furfuryl thioacetate can interact not only with the catalytic Cu²⁺ but also with various amino acid residues within the enzyme's active site. researchgate.net These combined interactions—chelating the copper ion and altering the enzyme's conformation—are responsible for the significant reduction in PPO activity. researchgate.netresearchgate.net
| S-Ft Concentration (mM) | PPO Activity with Copper Acetate (% of Control) | Reference |
|---|---|---|
| 0.04 | 55.62 | researchgate.net, researchgate.net |
| 0.07 | 59.45 | researchgate.net, researchgate.net |
In Silico Approaches for Biological Activity Prediction
In silico methods, which involve computer-based simulations and modeling, are increasingly vital in the early stages of drug discovery and chemical analysis to predict the biological activities and pharmacokinetic properties of compounds. nih.govimrpress.com These computational tools allow for the efficient screening of vast numbers of molecules, saving time and resources by identifying promising candidates for further experimental testing. nih.govresearchgate.net
In the context of S-furfuryl thioacetate, molecular docking, a key in silico technique, has been instrumental. This method was used to create a computational model illustrating how S-furfuryl thioacetate fits into the active site of polyphenol oxidase. researchgate.net The docking results provided a visual and energetic representation of the interaction, showing that the compound could effectively bind with the copper ions (Cu²⁺) and surrounding amino acid residues of the enzyme. researchgate.netresearchgate.net This computational prediction aligns with and helps explain the experimental findings from enzyme kinetics and spectroscopy. researchgate.net
The broader application of in silico tools like Quantitative Structure-Activity Relationship (QSAR) modeling allows researchers to predict a compound's bioactivity based on its chemical structure. ejmo.org By analyzing the relationships between the structural features of a group of compounds and their known biological activities, QSAR models can estimate the activity of new or untested molecules. researchgate.netejmo.org For furan-containing compounds and other derivatives, these predictive models are used to assess potential therapeutic applications, including enzyme inhibition and antimicrobial activity, thereby guiding synthetic and testing priorities. nih.govplos.org
V. Analytical Methodologies in Research on Methyl 2 Furfurylthio Acetate
Extraction and Pre-treatment Approaches for Thiol Analysis in Complex Matrices
Effective isolation and pre-concentration of thiols like Methyl (2-furfurylthio)acetate from the sample matrix are critical preliminary steps for accurate quantification and characterization. nih.govmdpi.com The choice of extraction method is pivotal and depends on the physicochemical properties of the analyte and the complexity of the matrix. frontiersin.org
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely adopted sample preparation technique. sigmaaldrich.comnih.gov It utilizes a fused-silica fiber coated with a specific stationary phase to extract and concentrate analytes from a sample. sigmaaldrich.com For volatile compounds, Headspace SPME (HS-SPME) is particularly prevalent, where the fiber is exposed to the vapor phase above the sample. frontiersin.orgnih.gov This approach minimizes matrix effects and is readily automated. nih.govnih.gov
The efficacy of SPME is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and sample agitation. researchgate.net For the analysis of sulfur compounds in coffee, SPME combined with gas chromatography has proven to be a rapid and sensitive alternative to conventional methods. researchgate.net The SPME Arrow, which has a larger sorption phase volume than conventional fibers, has demonstrated enhanced enrichment of coffee aroma components, including sulfur-based compounds. shimadzu.com
Table 1: Comparison of SPME Fiber Coatings for Volatile Thiol Analysis
| Fiber Coating | Target Analytes | Matrix | Key Findings & Reference |
|---|---|---|---|
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Volatile Sulfur Compounds | Fruit Brandy | Optimal extraction time of 30 minutes significantly increased analyte recovery. nih.gov |
| Polyacrylate (PA) | Volatile Thiols | Wine | HS-SPME coupled with on-fiber derivatization showed good performance for some thiols. cornell.edu |
Liquid-Liquid Extraction (LLE) is a traditional and straightforward extraction technique based on the differential solubility of an analyte between an aqueous sample and an immiscible organic solvent. frontiersin.orgmdpi.com Common solvents used for extracting sulfur compounds include dichloromethane (B109758) and diethyl ether. frontiersin.orgmdpi.com While effective, LLE can be laborious, time-consuming, and require significant volumes of organic solvents. frontiersin.orgmdpi.com
Despite these drawbacks, LLE remains a valuable method, particularly when combined with other techniques. For instance, a simple LLE can be sufficient for sample preparation before the analysis of medium volatility sulfur compounds in coffee by advanced GC/Q-TOF systems. chromatographyonline.com In a comparative study on Chinese liquor, LLE identified a greater number of volatile compounds, including sulfur-containing ones, than SPME. spkx.net.cn
The high reactivity and low concentration of volatile thiols often necessitate derivatization prior to analysis. mdpi.comresearchgate.net This chemical modification aims to improve the stability, volatility, and chromatographic behavior of the thiols, leading to enhanced detection by mass spectrometry. nih.govcornell.edu The derivatizing agent typically reacts with the sulfhydryl (-SH) group, which is responsible for the high reactivity and instability of the analyte. mdpi.com
A widely used derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). nih.govcornell.edufrontiersin.org The reaction involves the nucleophilic substitution of the bromine atom by the negatively charged sulfur, forming a stable derivative. cornell.edufrontiersin.org This technique has been successfully applied in various formats, including automated on-fiber derivatization with HS-SPME, significantly improving detection limits for key thiols in wine and beer. nih.govnih.gov Other derivatizing agents include 4,4′-dithiodipyridine (DTDP) and N-phenylmaleimide. researchgate.netresearchgate.netacs.org
Table 2: Common Derivatization Reagents for Thiol Analysis
| Derivatizing Agent | Reaction Principle | Target Analytes | Analytical Technique | Reference |
|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr) | Nucleophilic substitution of bromine by the thiol group. cornell.edu | Polyfunctional Thiols | GC-MS, GC-MS/MS | nih.govnih.govcornell.edu |
| 4,4′-Dithiodipyridine (DTDP) | Forms a disulfide derivative with the thiol. acs.org | Volatile Thiols | HPLC-MS/MS | acs.orgfrontiersin.org |
Chromatographic and Spectrometric Characterization
Following extraction and pre-treatment, the definitive identification and quantification of this compound are achieved through the coupling of high-resolution chromatographic separation with sensitive spectrometric detection. nih.govnih.govshimadzu.commdpi.comresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org It combines the powerful separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. scioninstruments.com In a typical GC-MS analysis, the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. scioninstruments.com
GC-MS is extensively used for the analysis of flavor and aroma compounds, including sulfur-containing molecules like this compound, in complex matrices such as coffee and wine. nih.govmdpi.comsemanticscholar.orgspectralworks.com The technique's sensitivity and specificity make it a "gold standard" for substance identification. wikipedia.org For trace-level analysis, coupling GC with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (e.g., GC/Q-TOF) can provide enhanced selectivity and sensitivity, allowing for reliable quantification of thiols at ng/L levels. nih.govchromatographyonline.com
Electron ionization (EI) mass spectrometry of (Furfurylthio)acetic acid, a related compound, shows a molecular ion peak at m/z 156.0245, with key fragments resulting from the loss of the acetyl group and cleavage of the furan (B31954) ring. Similarly, the mass spectrum of bis(2-furfuryl) disulfide, the dimer of 2-furfurylthiol, exhibits a molecular ion at m/z 226 and a characteristic base peak at m/z 81, corresponding to the furanmethyl cation. imreblank.ch
While GC-MS provides crucial information on the chemical composition of a sample, it does not directly indicate the sensory relevance of the identified compounds. Gas Chromatography-Olfactometry (GC-O) addresses this by coupling a gas chromatograph to a human assessor who acts as a sensory detector. nih.govpfigueiredo.org As compounds elute from the GC column, the effluent is split between a chemical detector (like MS or FID) and a sniffing port, allowing for the simultaneous chemical identification and sensory evaluation of odor-active compounds. pfigueiredo.org
GC-O is an invaluable tool in flavor research for pinpointing the specific compounds responsible for the characteristic aroma of a product. researchgate.netnih.gov It is particularly useful for identifying potent odorants that may be present at concentrations too low for detection by instrumental means alone but are well above their human odor detection threshold. nih.gov This technique has been widely applied to study the aroma profiles of various foods and beverages, including coffee, to identify key aroma-active compounds and understand how processing affects their perception. mdpi.comresearchgate.netsemanticscholar.org For instance, GC-O studies on coffee have identified numerous aroma-active compounds, with descriptors ranging from sweet and nutty to burnt and skunky. researchgate.net
High-Performance Liquid Chromatography-Electrospray High-Resolution Mass Spectrometry (HPLC-ESI-HRMS)
High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) stands as a robust technique for the analysis of sulfur-containing compounds like this compound, particularly in complex food matrices such as coffee. researchgate.netmdpi.com This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of volatile and semi-volatile compounds. mdpi.com
In a typical HPLC-ESI-HRMS setup, the sample is first separated on a reversed-phase column (e.g., C18) using a gradient elution with solvents like acidified water and methanol. mdpi.comimrpress.com The separated components then enter the ESI source, which ionizes the molecules, often in positive ion mode for compounds like this compound. The ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, are optimized to achieve efficient ionization. researchgate.netimrpress.com
The ionized molecules are subsequently analyzed by a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (ToF) analyzer. researchgate.netimrpress.com HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments, which is critical for unambiguous identification. researchgate.netnih.gov This capability allows for both targeted quantification and non-targeted screening of compounds. mdpi.comnih.gov For instance, the application of HPLC-ESI-HRMS has been successful in identifying and quantifying various volatile thiols in roasted coffee after derivatization. researchgate.net The use of full scan and collision-induced dissociation (CID) in HRMS also facilitates retrospective analysis for previously untargeted compounds. nih.gov
Pulsed Flame Photometric Detection (PFPD)
Pulsed Flame Photometric Detection (PFPD) is a highly selective and sensitive detection method used in gas chromatography (GC) for the analysis of sulfur-containing compounds. lcms.czysi.com This makes it a suitable technique for the determination of this compound. The PFPD operates on the principle of flame photometry, where sulfur compounds are combusted in a hydrogen-rich flame, leading to the emission of light at specific wavelengths. scioninstruments.com
A key feature of the PFPD is its pulsed flame, which allows for the temporal separation of the background flame emissions and the emissions from the sulfur species (S₂). This results in a significant improvement in signal-to-noise ratio and selectivity compared to conventional Flame Photometric Detectors (FPD). lcms.cztau.ac.il The detector demonstrates an equimolar response to sulfur, meaning the detector's response is directly proportional to the mass of sulfur entering the flame, irrespective of the compound's structure. davidsonanalytical.co.uk This characteristic simplifies quantification, as a single sulfur compound can be used to calibrate the detector for the analysis of all sulfur-containing analytes in a sample. davidsonanalytical.co.uk
The PFPD is known for its excellent sensitivity, with detection limits typically in the low picogram per second (pg S/sec) range. ysi.com It is widely used in various applications, including the analysis of sulfur compounds in petrochemicals, foods, and beverages. lcms.czysi.com The self-cleaning nature of the PFPD design helps to prevent the "coking" or soot formation that can occur with other sulfur-selective detectors, leading to better long-term stability and reduced maintenance. ysi.com
Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of analytes in complex matrices, including food and biological samples. tum.defrontiersin.org This technique is particularly valuable for volatile and reactive compounds like furan derivatives, where losses during sample preparation and matrix effects during analysis can be significant. tum.denih.gov
The principle of SIDA involves adding a known amount of a stable isotopically labeled version of the analyte—in this case, a labeled this compound—to the sample at the very beginning of the analytical procedure. tum.de This internal standard is chemically identical to the analyte but has a higher molecular weight due to the incorporation of stable isotopes (e.g., ¹³C, ²H). Because the labeled standard behaves identically to the native analyte throughout extraction, cleanup, and analysis, it effectively compensates for any losses or variations. tum.de
Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, typically using mass spectrometry (e.g., GC-MS or LC-MS/MS). tum.defrontiersin.org The precision of SIDA is high, as the measurement is based on this ratio rather than an absolute signal intensity. ull.es While highly effective, a major challenge for SIDA can be the commercial availability of the required isotopically labeled standards, which sometimes necessitates custom synthesis. tum.deull.es SIDA has been successfully applied to the analysis of major prenylated flavonoids in beer and furan metabolites in human urine, demonstrating its robustness and reliability. frontiersin.orgnih.gov
Spectroscopic Analysis (FT-IR, NMR)
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of this compound.
FT-IR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. farmaceut.orgjmaterenvironsci.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the C=O stretch of the ester group, C-O stretching vibrations, C-S stretching, and the vibrations associated with the furan ring (C-H, C=C, and C-O-C stretches). researchgate.net
NMR Spectroscopy offers detailed insights into the carbon-hydrogen framework of the molecule. farmaceut.orgmdpi.com
¹H NMR provides information on the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the methyl protons of the ester group, the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group, and the protons on the furan ring.
¹³C NMR provides information about the different carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon, and the carbons of the furan ring.
A study on the synthesis of heterocyclic derivatives from ethyl 2-(furfurylthio)acetate confirmed the structures of the synthesized compounds using FT-IR and ¹H-NMR spectroscopy. researchgate.net
Computational Chemistry Data and Molecular Modeling in Research
Computational chemistry and molecular modeling are powerful tools used to predict and understand the physicochemical properties and biological interactions of molecules like this compound.
TPSA, LogP, and Rotatable Bonds Analysis
Computational methods are used to calculate key molecular descriptors that predict a compound's behavior. nih.gov
Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs, including their absorption and brain penetration. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule.
LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in understanding pharmacokinetic properties.
Number of Rotatable Bonds influences the conformational flexibility of a molecule, which can affect its binding to biological targets.
Table 1: Computed Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.23 g/mol | nih.gov |
| XLogP3-AA | 1.4 | nih.gov |
| Topological Polar Surface Area (TPSA) | 64.7 Ų | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking studies are computational techniques used to investigate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme, at an atomic level. nih.govijper.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgresearchgate.net This method is used to understand the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net Studies on furan-containing compounds have used molecular docking to investigate their potential as inhibitors of various enzymes by identifying key interactions like hydrogen bonds and hydrophobic interactions within the active site. nih.govijper.orgresearchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.govresearchgate.net After a docking pose is established, MD simulations can be run to assess the stability of the complex and observe how the interactions evolve. researchgate.netscilit.com These simulations can validate the docking results and provide a more realistic picture of the binding event. nih.gov Research on furan-based peptides and other furan derivatives has employed MD simulations to verify binding modes and assess the stability of the compounds within receptor binding sites. nih.govresearchgate.net
While no specific docking or MD simulation studies were found for this compound itself, the methodologies are widely applied to furan-containing molecules to explore their biological activities and mechanisms of action. nih.govijper.orgresearchgate.netresearchgate.net
Vi. Future Research Directions for Methyl 2 Furfurylthio Acetate
Exploration of Undiscovered Formation Pathways
The precise mechanisms leading to the formation of Methyl (2-furfurylthio)acetate in natural and processed materials are not yet fully elucidated. While it is understood that sulfur-containing compounds in food can arise from the degradation of sulfur-containing precursors like amino acids through microbial or enzymatic action, as well as from Maillard reactions, the specific pathways to this particular ester are a matter of conjecture cabidigitallibrary.org.
Future research should focus on identifying the specific precursors and reaction conditions that favor the formation of this compound. It is hypothesized that this compound may be formed through the esterification of 2-furfurylthiol. The formation of 2-furfurylthiol itself is believed to occur through the reaction of furfural (B47365) with hydrogen sulfide (B99878), both of which are common products of the Maillard reaction between pentoses and sulfur-containing amino acids like cysteine frontiersin.org. Investigating the reaction of 2-furfurylthiol with acetyl-CoA or other acyl donors in biological systems, or with acetic acid or its derivatives under thermal processing conditions, could reveal novel formation pathways.
Furthermore, the role of microbial metabolism in the synthesis of this compound is an unexplored frontier. Certain microorganisms are known to degrade furanic compounds, and it is plausible that some may also possess enzymatic machinery capable of synthesizing furan-based thioesters nih.gov. Screening of microbial strains found in food fermentation environments for their ability to produce this compound could uncover novel biosynthetic routes.
Development of Novel Synthetic Routes with Enhanced Efficiency
The laboratory synthesis of thioesters can be achieved through various established methods, such as the reaction of a thiol with an acyl chloride wikipedia.orgresearchgate.net. A known synthesis route for a similar compound involves the reaction of 2-furfuryl mercaptan with ethyl chloroacetate (B1199739) researchgate.net. This suggests that a straightforward approach to synthesizing this compound would be the reaction of 2-furfuryl mercaptan with acetyl chloride or acetic anhydride (B1165640).
However, future research should aim to develop more efficient and sustainable synthetic methodologies. This could involve exploring enzyme-catalyzed reactions, which offer high selectivity and milder reaction conditions. The use of lipases or other ester-forming enzymes to catalyze the esterification of 2-furfurylthiol with acetic acid or a simple acetate (B1210297) ester would be a promising green alternative to traditional chemical synthesis.
Investigation of New Biological Activities and Therapeutic Potential
The biological activities of this compound remain largely unexplored. However, the furan (B31954) scaffold is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects ijabbr.com. Furthermore, various heterocyclic compounds synthesized from 2-furfuryl mercaptan have been investigated for their biological activities researchgate.net.
This suggests that this compound and its derivatives could possess interesting and potentially useful biological properties. Future research should involve systematic screening of this compound for a variety of biological activities. Initial studies could focus on its antimicrobial properties, given the known antimicrobial activity of some sulfur-containing compounds and furan derivatives.
Moreover, the potential for this compound to act as an antioxidant or to modulate specific enzyme activities could be investigated. The presence of a sulfur atom and a furan ring, both of which are found in various bioactive molecules, provides a rationale for exploring its therapeutic potential. Structure-activity relationship studies, involving the synthesis and biological evaluation of a library of related compounds, could help to identify key structural features responsible for any observed activity and guide the design of more potent analogues.
Advanced Analytical Techniques for Trace-Level Detection
The analysis of volatile sulfur compounds in complex matrices like food presents a significant analytical challenge due to their typically low concentrations, high reactivity, and the potential for the formation of artifacts during analysis acs.orgacs.org. This compound is likely present at trace levels, making its detection and quantification difficult.
Future research should focus on the development and optimization of advanced analytical techniques for the sensitive and selective detection of this compound. While gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds, its sensitivity for trace sulfur compounds can be limited nih.gov. The use of more selective detectors, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), could significantly improve detection limits nih.govchromatographyonline.comthermofisher.com.
Furthermore, techniques that combine high-resolution separation with sensitive detection, such as multidimensional gas chromatography (MDGC), could be employed to resolve this compound from co-eluting matrix components acs.orgacs.org. The use of derivatization agents that specifically react with the thiol group of the precursor 2-furfurylthiol, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), could also be explored as an indirect method for its quantification, although this would not directly measure the ester nih.gov. The development of stable isotope dilution assays would also provide a robust method for accurate quantification.
Comprehensive Mechanistic Understanding of Degradation and Stabilization
The stability of this compound is a critical factor influencing its persistence and sensory impact in food and other systems. The furan ring is susceptible to degradation through various pathways, including oxidation and microbial action nih.gov. Ozonolysis, for instance, has been shown to lead to the opening of the furan ring in related compounds nih.govresearchgate.net.
Future research should aim to provide a comprehensive mechanistic understanding of the degradation pathways of this compound under various conditions, such as exposure to heat, light, and oxidizing agents. Identifying the primary degradation products is crucial for understanding changes in aroma profiles and for assessing any potential safety concerns.
Q & A
Q. How can researchers design toxicological studies for Methyl (2-furfurylthio)acetate using existing safety data?
- Methodological Answer : Utilize the No Observed Adverse Effect Level (NOAEL) and Maximized Survey-Derived Daily Intake (MSDI) values from flavouring group evaluations (e.g., FGE.13Rev3) to establish safe exposure thresholds . For in vivo studies, dose ranges should be calibrated below the NOAEL (e.g., 0.1–1 mg/kg body weight/day in rodent models). Pair this with in vitro assays (e.g., Ames test for mutagenicity) to validate safety profiles.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Combine GC-MS (for volatile compound analysis) and NMR (for structural confirmation, focusing on the thioacetate and furfuryl moieties). High-performance liquid chromatography (HPLC) with UV detection can assess purity, referencing retention times against standards like Ethyl 2-phenylacetoacetate (Item No. 39487, Cayman Chemical) . LC-MS/MS is critical for detecting trace impurities, particularly in forensic or pharmaceutical research .
Q. How can synthesis pathways for this compound be optimized?
- Methodological Answer : Base synthesis on esterification of 2-furfurylthiol with methyl chloroacetate under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via FT-IR to track thiol (-SH) disappearance. Purify using fractional distillation (boiling point ~218°C, similar to methyl phenylacetate) and confirm yield via gravimetric analysis .
Advanced Research Questions
Q. How do structural modifications in Subgroup IIa Sulfides (e.g., Methyl (2-furanylthio)acetate vs. Ethyl furfuryl sulfide) affect reactivity in catalytic applications?
- Methodological Answer : Compare substituent effects (e.g., methyl vs. ethyl groups, thioacetate vs. sulfide linkages) using density functional theory (DFT) calculations. Experimentally, evaluate reaction kinetics in ester hydrolysis or oxidation reactions (e.g., H₂O₂-mediated oxidation) to quantify differences in activation energy and product distribution .
Q. What strategies resolve contradictions in toxicological data for this compound and related furan derivatives?
- Methodological Answer : Address discrepancies (e.g., conflicting NOAEL values) by conducting species-specific metabolomic studies. Use isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic pathways in hepatic microsomes. Cross-reference with computational models (e.g., QSAR) to predict metabolite toxicity .
Q. How can researchers differentiate this compound from structurally similar thioacetates (e.g., Furfuryl thiopropionate) in complex mixtures?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to distinguish fragmentation patterns. For chromatographic separation, optimize mobile phase gradients in UPLC (e.g., acetonitrile/water with 0.1% formic acid) to resolve retention time overlaps .
Q. What role does this compound play in flavor or fragrance chemistry, and how can its stability be tested under varying pH/temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
